C-2 Pyridin-4-yl Substitution Confers Distinct Physicochemical Properties for Assay Solubility and Handling
The target compound, as the hydrochloride salt, exhibits a predicted LogP of approximately 4.23 and a polar surface area (PSA) of 54.7 Ų . In contrast, unsubstituted tryptamine hydrochloride (CAS 343-94-2) has a LogP of around 1.4 and a PSA of 41.8 Ų [1]. The significantly higher LogP for the target compound indicates increased lipophilicity, which can influence membrane permeability and non-specific binding in assays, while the elevated PSA suggests altered hydrogen bonding capacity. These differences are critical for researchers developing reproducible in vitro or in vivo protocols.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP ≈ 4.23; PSA = 54.7 Ų |
| Comparator Or Baseline | Tryptamine hydrochloride (LogP ≈ 1.4; PSA = 41.8 Ų) |
| Quantified Difference | Target compound is ~2.83 log units more lipophilic and has a 12.9 Ų larger PSA |
| Conditions | Predicted values based on standard cheminformatics models (ALogP, PSA). |
Why This Matters
This informs proper solvent selection (e.g., DMSO vs. aqueous buffer) and helps predict potential off-target binding or bioavailability differences, ensuring experimental consistency and data comparability.
- [1] Tryptamine hydrochloride. Chemical Properties. PubChem. View Source
